(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The presence of the triazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . This reaction is often carried out in aqueous medium and can be catalyzed by copper(I) salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino acid moiety.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole ring or amino acid are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or amino acid moiety.
Scientific Research Applications
(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The triazole ring can also interact with various biological pathways, influencing cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
1H-1,2,4-Triazole derivatives: Similar to (2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid, these compounds have the same triazole ring but may have different substituents.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with an amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(8-3-9-10)2-4(7)6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m0/s1 |
InChI Key |
CSYASGBTZRLRSE-BYPYZUCNSA-N |
Isomeric SMILES |
CN1C(=NC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CN1C(=NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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